molecular formula C13H10BrF B13393930 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl

4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl

Cat. No.: B13393930
M. Wt: 265.12 g/mol
InChI Key: KOWOTSMQGLEODL-UHFFFAOYSA-N
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Description

4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl is a functionalized biphenyl compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry and is omnipresent in numerous medicinally active compounds and marketed drugs due to its ability to impart significant pharmacological activities . The bromomethyl group (-CH2Br) is a crucial reactive handle that allows for further structural elaboration through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to create more complex molecular architectures. The fluorine atom and biphenyl system can contribute to a molecule's metabolic stability, binding affinity, and overall bioavailability, making this reagent a key building block in drug discovery programs . This compound is specifically designed for research applications, including use as a precursor in the development of potential therapeutic agents. Biphenyl derivatives have demonstrated a wide range of biological activities, such as anti-inflammatory, antifungal, antibacterial, antimicrobial, and antitumor effects, and are found in drugs like the non-steroidal anti-inflammatory drug flurbiprofen and the topical retinoid adapalene . The structural features of this aromatic bromide make it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada couplings, which are powerful methods for constructing carbon-carbon bonds central to synthesizing complex organic molecules and functional materials . Researchers can leverage this chemical building block to explore new chemical space in the search for novel active pharmaceutical ingredients (APIs) and biological probes. For Research Use Only. This product is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-(bromomethyl)-4-(3-fluorophenyl)benzene

InChI

InChI=1S/C13H10BrF/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,9H2

InChI Key

KOWOTSMQGLEODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 3 Fluoro 1,1 Biphenyl and Its Derivatives

Strategies for Constructing the Fluorinated Biphenyl (B1667301) Core

The construction of the 3-fluoro-1,1'-biphenyl scaffold is the cornerstone of synthesizing 4'-(bromomethyl)-3-fluoro-1,1'-biphenyl. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, offering high yields and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium catalysts are central to modern organic synthesis, particularly in the formation of C-C bonds. Several palladium-catalyzed methods have been developed for the synthesis of biaryl compounds, with the Suzuki-Miyaura coupling being the most prominent.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including those with fluorine substituents. acs.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.

The synthesis of the 3-fluoro-1,1'-biphenyl core can be effectively achieved by the Suzuki-Miyaura coupling of a 3-fluoro-substituted aryl halide with an appropriate arylboronic acid or ester. A plausible route to a precursor of this compound would involve the coupling of 1-bromo-3-fluorobenzene (B1666201) with (4-methylphenyl)boronic acid. The subsequent step would then be the bromination of the methyl group.

A general representation of this Suzuki-Miyaura coupling is depicted below:

Reaction Scheme:

Suzuki-Miyaura Coupling Reaction

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of a 3-fluoro-4'-methyl-1,1'-biphenyl (B3056524) precursor.

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and selectivity, especially when dealing with fluorinated substrates which can sometimes present unique challenges. researchgate.net

For instance, the synthesis of a related compound, 3-bromomethyl-2-fluoro-[1,1'-biphenyl], was achieved by first synthesizing 2-fluoro-3-methyl-[1,1'-biphenyl] via a Suzuki coupling, followed by radical bromination with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. prepchem.com This two-step approach is highly applicable to the synthesis of this compound.

Interactive Data Table: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
Fluorinated Aryl HalideArylboronic Acid/EsterCatalystBaseSolventProductYield (%)
1-Bromo-3-fluorobenzene(4-Methylphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Water3-Fluoro-4'-methyl-1,1'-biphenylHigh
1-Iodo-3-fluorobenzene(4-Methylphenyl)boronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane3-Fluoro-4'-methyl-1,1'-biphenylHigh
3-Fluorophenylboronic acid1-Bromo-4-methylbenzenePdCl₂(dppf)Na₂CO₃DME/Water3-Fluoro-4'-methyl-1,1'-biphenylHigh

The efficiency of the Suzuki-Miyaura coupling for synthesizing fluorinated biphenyls is highly dependent on the catalytic system. Optimization of the palladium catalyst and the choice of ligands are critical for achieving high turnover numbers and yields.

Ligand Effects: The electronic and steric properties of the phosphine (B1218219) ligands coordinated to the palladium center significantly influence the catalytic activity. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be particularly effective in promoting the coupling of challenging substrates, including fluorinated aryl halides. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Supported Pd Nanoparticles: In recent years, heterogeneous catalysts, such as supported palladium nanoparticles, have gained attention as a more sustainable alternative to homogeneous catalysts. ugr.es These catalysts offer advantages like ease of separation from the reaction mixture and potential for recycling. Palladium nanoparticles supported on materials like activated carbon, silica, or graphene have been successfully employed in Suzuki-Miyaura couplings for the synthesis of fluorinated biphenyls. These systems can exhibit high catalytic activity and stability.

Interactive Data Table: Catalyst Systems for Fluorinated Biphenyl Synthesis
Catalyst SystemLigandAdvantagesDisadvantages
Homogeneous Pd(OAc)₂SPhos, XPhosHigh activity, mild conditionsDifficult to separate, potential for metal contamination
Supported Pd NanoparticlesNoneEasy separation, recyclableCan have lower activity than homogeneous systems
Pd/CNoneCommercially available, easy to handleCan require higher temperatures and longer reaction times

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-fluorobenzene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The C-X bond strength of the aryl halide is a critical factor, with the reactivity order being I > Br > Cl. The presence of a fluorine substituent can influence the rate of this step through its electronic effects.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., the 4-methylphenyl group from (4-methylphenyl)boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which activates the organoboron species.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C bond of the biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The presence of a fluorine atom on one of the aryl rings can impact the rates of these elementary steps, but generally, the Suzuki-Miyaura reaction is highly tolerant of such substituents.

While the Suzuki-Miyaura coupling is often the method of choice, other metal-mediated reactions can also be employed for the synthesis of fluorinated biphenyls.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and can be a valuable alternative for substrates that are not amenable to the Suzuki-Miyaura conditions. For the synthesis of the 3-fluoro-1,1'-biphenyl core, one could envision the coupling of a 3-fluorophenylzinc halide with 4-methylbenzyl bromide.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin byproducts, which can make purification challenging.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgwikipedia.org While traditionally requiring harsh reaction conditions, modern modifications using palladium or nickel catalysts and various ligands have expanded its scope to include the synthesis of unsymmetrical biaryls under milder conditions. The synthesis of fluorinated biphenyls via an Ullmann-type reaction is a viable, though less common, approach. researchgate.nettandfonline.com

Interactive Data Table: Comparison of Biaryl Coupling Reactions
ReactionOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboronPalladiumMild conditions, high functional group tolerance, non-toxic byproductsBoronic acids can be unstable
NegishiOrganozincPalladium or NickelHigh reactivity, high functional group toleranceOrganozinc reagents are moisture and air-sensitive
StilleOrganotinPalladiumStable organometallic reagentsToxic tin byproducts
UllmannNone (direct coupling)Copper, Palladium, or NickelUseful for symmetrical biarylsCan require harsh conditions, lower yields for unsymmetrical products
Suzuki-Miyaura Coupling Approaches for Fluorinated Biphenyls

Electrophilic Aromatic Substitution for Biphenyl Formation

The formation of the biphenyl skeleton can be achieved through various coupling reactions. However, understanding the principles of electrophilic aromatic substitution is crucial as it governs the reactivity and orientation of subsequent functionalization steps. In the context of forming a substituted biphenyl, one ring can be considered a substituent on the other, influencing the position of incoming electrophiles.

The mechanism of electrophilic aromatic substitution involves an initial attack of the aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgbyjus.com Aromaticity is then restored by the loss of a proton. wikipedia.orgmasterorganicchemistry.com The presence of substituents on the benzene (B151609) ring affects both the rate of reaction and the orientation of substitution. wikipedia.orgmsu.edu Activating groups increase the electron density of the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction and directing substitution to the meta position. msu.edu

In the biphenyl system, the two benzene rings are conjugated. youtube.com One phenyl group acts as a moderately activating group and directs incoming electrophiles to the ortho and para positions of the other ring. youtube.com This is due to the resonance stabilization of the intermediate carbocation. youtube.com Therefore, in the synthesis of a 3-fluoro-1,1'-biphenyl precursor, the directing effects of the substituents on each ring must be considered to achieve the desired isomer.

Introduction of the Bromomethyl Moiety onto the Biphenyl System

The introduction of the bromomethyl group is typically achieved through the bromination of a methyl-substituted biphenyl precursor, specifically at the benzylic position. This transformation is a key step in the synthesis of this compound.

Benzylic Bromination Strategies (e.g., Free Radical Mechanisms, Bromate/Hydrogen Sulfite (B76179) Systems)

Benzylic bromination is a selective reaction that targets the hydrogen atoms on the carbon adjacent to the aromatic ring. libretexts.org This selectivity arises from the relative weakness of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. researchgate.netchadsprep.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. chemistrysteps.com The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.comstackexchange.com This bromine radical then abstracts a benzylic hydrogen from the methyl-substituted biphenyl, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com The benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to yield the desired benzyl (B1604629) bromide and a new bromine radical, propagating the chain. masterorganicchemistry.com The low concentration of Br2, generated from the reaction of NBS with HBr, is crucial to minimize competing electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com

Alternative "greener" approaches to benzylic bromination aim to replace hazardous solvents like carbon tetrachloride and avoid the use of radical initiators. researchgate.net Some methods utilize environmentally benign solvents or even solvent-free conditions. researchgate.net Another approach involves the in situ generation of bromine from systems like a bromate/hydrogen sulfite mixture, which can then participate in the radical bromination. researchgate.net

Comparison of Benzylic Bromination Methods
MethodReagentsKey FeaturesRef.
Wohl-Ziegler ReactionN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)Highly selective for benzylic position; proceeds via a free-radical mechanism. researchgate.netresearchgate.net
Bromate/Hydrogen Sulfite SystemNaBrO3/HBr or NaHSO3In situ generation of bromine; can be performed in continuous flow systems. researchgate.net
Direct Bromination with Br2Br2, Light/HeatLess selective; can lead to aromatic bromination as a side reaction. libretexts.org

Regioselectivity and Substituent Effects on Bromination

The regioselectivity of benzylic bromination is primarily dictated by the stability of the radical intermediate. The benzylic position is highly favored due to the resonance delocalization of the unpaired electron into the aromatic ring. chemistrysteps.com

Substituents on the aromatic ring can influence the rate of benzylic bromination. Electron-donating groups can stabilize the benzylic radical, thereby increasing the reaction rate. Conversely, electron-withdrawing groups, such as a cyano group, can destabilize the radical and retard the reaction. researchgate.net In the case of this compound synthesis from 3-fluoro-4'-methyl-1,1'-biphenyl, the fluorine atom is an electron-withdrawing group. However, its effect on the benzylic bromination at the 4'-position of the other ring is generally minimal, as the electronic effects are transmitted weakly across the biphenyl system. The primary directing factor remains the inherent stability of the benzylic radical.

It is important to control the reaction conditions to avoid over-bromination, which would result in the formation of dibromomethyl or tribromomethyl derivatives. scientificupdate.com The use of NBS is advantageous in this regard as it maintains a low, steady concentration of bromine. chadsprep.com

Introduction of the Fluoro Substituent

The incorporation of a fluorine atom onto the biphenyl scaffold can be accomplished through several synthetic strategies. The choice of method often depends on the desired regiochemistry and the availability of starting materials.

Direct Fluorination Methodologies

Direct fluorination of an aromatic C-H bond is a challenging transformation due to the high reactivity of many fluorinating agents. beilstein-journals.org However, methods have been developed for the direct introduction of fluorine. Electrophilic fluorinating reagents, such as Selectfluor, can be used to directly fluorinate aromatic rings. beilstein-journals.org These reactions often require specific catalysts or directing groups to achieve regioselectivity. beilstein-journals.org For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through direct fluorination, highlighting the feasibility of this approach for certain substituted aromatics. beilstein-journals.orgnih.govresearchgate.net Another approach is nucleophilic fluorination, which can be more economical but presents challenges such as the low nucleophilicity and solubility of fluoride (B91410) salts. beilstein-journals.org

Utilization of Fluorinated Aryl Halide Precursors in Cross-Coupling Reactions

A more common and regiochemically controlled method for introducing a fluoro substituent is to utilize a pre-fluorinated building block in a cross-coupling reaction. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds, including the biphenyl linkage. acs.org

In the context of synthesizing this compound, a suitable strategy would involve the coupling of a fluorinated aryl halide with an appropriate boronic acid or ester. For example, the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene with 4-methylphenylboronic acid would yield 3-fluoro-4'-methyl-1,1'-biphenyl. This intermediate can then undergo benzylic bromination as described in section 2.2.1. Alternatively, coupling 3-fluorophenylboronic acid with a 4-(bromomethyl)phenyl halide could also be envisioned, though the reactivity of the bromomethyl group under coupling conditions would need to be considered. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance and generally provides high yields. acs.org

Methods for Introducing a Fluoro Substituent
MethodReagents/PrecursorsDescriptionRef.
Direct Electrophilic FluorinationElectrophilic fluorine source (e.g., Selectfluor)Direct replacement of an aromatic C-H with a C-F bond. Regioselectivity can be a challenge. beilstein-journals.org
Suzuki-Miyaura Cross-CouplingFluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene) and an arylboronic acidFormation of the biphenyl linkage using a pre-fluorinated starting material, offering excellent regiochemical control. acs.org
Nucleophilic Aromatic SubstitutionActivated aryl halide and a fluoride source (e.g., KF)Displacement of a leaving group on an electron-deficient aromatic ring by a fluoride ion. beilstein-journals.orggla.ac.uk

Reactivity and Reaction Mechanisms of 4 Bromomethyl 3 Fluoro 1,1 Biphenyl

Nucleophilic Substitution Reactions at the Bromomethyl Group (SN2 Pathways)

The bromomethyl group attached to the biphenyl (B1667301) system is a primary benzylic bromide. This functionality is highly susceptible to nucleophilic substitution reactions, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step. Benzylic halides are particularly reactive in SN2 reactions because the phenyl group helps to stabilize the transition state through π-orbital overlap.

The general mechanism is as follows: Nu:⁻ + R-CH₂-Br → [Nu···CH₂(R)···Br]⁻ (Transition State) → Nu-CH₂-R + Br⁻ where R is the 3-fluoro-1,1'-biphenyl-4'-yl group and Nu:⁻ is the incoming nucleophile.

Halogen exchange reactions, such as substituting the bromine with fluorine using reagents like silver fluoride (B91410) (AgF) or triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), are common for benzylic halides and proceed via SN2 or SN1 pathways depending on the specific conditions and substrate. rsc.orgnii.ac.jprsc.org

The rate and efficiency of SN2 reactions at the benzylic carbon of 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl are modulated by both steric and electronic effects inherent to its structure.

Electronic Factors: The biphenyl system, with its extended π-conjugation, stabilizes the SN2 transition state, enhancing reactivity compared to a simple alkyl bromide. However, the fluorine atom on the adjacent ring introduces a significant electronic perturbation. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect can be transmitted through the biphenyl system, slightly increasing the electrophilicity of the benzylic carbon atom and making it more susceptible to nucleophilic attack. Conversely, studies on fluorinated alkyl bromides have shown that fluorine substitution can sometimes hinder the rate of nucleophilic substitution due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net In the case of this compound, the fluorine is remote from the reaction center, so its primary influence is a modest inductive withdrawal.

Steric Factors: Steric hindrance plays a critical role in SN2 reactions, which require a specific trajectory for the nucleophile to attack the carbon center from the side opposite the leaving group (backside attack). While the biphenyl moiety is sterically demanding, the reaction occurs at a primary carbon (-CH₂Br) that is separated from the rings by a single bond. This provides sufficient space for most nucleophiles to approach the reaction center without significant steric impediment. Therefore, the steric hindrance from the biphenyl core is generally not a prohibitive factor for SN2 reactions at the bromomethyl position. nih.gov

The high reactivity of the bromomethyl group allows for the synthesis of a wide array of derivatives through reactions with various nucleophiles. This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary benzylamines. These reactions are fundamental in medicinal chemistry for introducing nitrogen-containing functional groups.

Thiols: Thiolates are excellent nucleophiles and react readily with the compound to form thioethers (sulfides), a common linkage in various organic compounds. beilstein-journals.org

Alcohols: In the presence of a base, alcohols are converted to their corresponding alkoxides, which can then displace the bromide to form ethers via the Williamson ether synthesis.

Phosphines: Tertiary phosphines, such as triphenylphosphine, are potent nucleophiles that react to form phosphonium (B103445) salts. nih.gov These salts are stable intermediates that are widely used as precursors for the synthesis of alkenes via the Wittig reaction.

The following table summarizes these diversification reactions.

NucleophileReagent ExampleProduct TypeGeneral Reaction Scheme
AmineR¹R²NHSubstituted AmineAr-CH₂-Br + R¹R²NH → Ar-CH₂-NR¹R² + HBr
ThiolR-SH (+ Base)ThioetherAr-CH₂-Br + R-S⁻ → Ar-CH₂-SR + Br⁻
AlcoholR-OH (+ Base)EtherAr-CH₂-Br + R-O⁻ → Ar-CH₂-OR + Br⁻
Phosphine (B1218219)PR₃Phosphonium SaltAr-CH₂-Br + PR₃ → [Ar-CH₂-PR₃]⁺Br⁻

Table 1: Diversification of this compound via SN2 Reactions (Ar = 3-fluoro-1,1'-biphenyl-4'-yl).

Electrophilic Aromatic Substitution on the Fluorinated Biphenyl Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com In this compound, the two aromatic rings have different substitution patterns, leading to regiochemical considerations for further functionalization. Biphenyl itself is generally more reactive than benzene (B151609) and directs incoming electrophiles to the ortho and para positions. youtube.com

Ring A (Fluorine-substituted ring): This ring contains a fluorine atom at position 3 and the second phenyl ring at position 1.

Fluorine: An ortho-, para-director, but strongly deactivating due to its high electronegativity. It directs incoming electrophiles to positions 2, 4, and 6.

Phenyl group: An ortho-, para-director and an activating group. It directs incoming electrophiles to positions 2 and 6 (ortho). Position 4 is blocked.

Combined Effect: The activating effect of the phenyl group and the directing effect of both substituents would favor substitution at position 2. However, this ring is generally deactivated by the fluorine atom.

Ring B (Bromomethyl-substituted ring): This ring contains a bromomethyl group at position 4' and the fluorophenyl group at position 1'.

Bromomethyl group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing nature of the bromine atom. It is considered an ortho-, para-director. Since it is at the 4' position, it would direct to the 2' and 6' positions.

Fluorophenyl group: This is an ortho-, para-directing group with a deactivating inductive effect due to the fluorine. It directs incoming electrophiles to the 2', 3', 5', and 6' positions.

Combined Effect: Ring B is likely more reactive than Ring A because it lacks a directly attached, strongly deactivating fluorine atom. The primary directing group is the phenyl moiety at the 1' position, strongly favoring substitution at the ortho positions (2' and 6') and the para position (4', which is blocked). The bromomethyl group also directs to the 2' and 6' positions. Therefore, electrophilic attack is most likely to occur at the 2' and 6' positions of the bromomethyl-substituted ring.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). masterorganicchemistry.comnih.govnih.gov The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Role of Halogen Bonding Interactions in Chemical Transformations

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). ijres.org This occurs because a halogen atom (X) bonded to an electron-withdrawing group (R) can have a region of positive electrostatic potential, known as a σ-hole, on the side opposite the R-X covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). ijres.org

In this compound, both bromine and fluorine atoms can potentially participate in such interactions:

Bromine as a Halogen Bond Donor: The bromine atom is attached to a benzylic carbon, which is part of an electron-withdrawing biphenyl system. This environment can induce a positive σ-hole on the bromine atom, allowing it to act as a halogen bond donor. It can interact with Lewis bases such as carbonyl oxygens, nitrogen atoms in heterocycles, or even π-systems. Such interactions could play a role in crystal engineering, directing the solid-state packing of the molecule, or in solution by pre-organizing the molecule for a specific reaction or stabilizing a transition state. nih.gov

Fluorine as a Halogen Bond Acceptor: Fluorine is highly electronegative and its σ-hole is typically negative or weakly positive, making it a poor halogen bond donor. nih.gov However, due to its high electron density, it can act as a halogen bond acceptor, interacting with the σ-hole of another halogen atom or other Lewis acidic sites.

While direct experimental studies on the role of halogen bonding in the chemical transformations of this compound are not widely documented, its structural features make it a candidate for such interactions. These noncovalent forces could influence its reactivity, molecular recognition properties, and its behavior in biological systems by affecting ligand-receptor binding. nih.gov

Derivatization and Further Functionalization Strategies Involving 4 Bromomethyl 3 Fluoro 1,1 Biphenyl

Synthesis of Complex Biphenyl (B1667301) Derivatives via Post-Bromomethylation Reactions

The bromomethyl group (-CH₂Br) on the biphenyl scaffold is the key to its synthetic utility. As a benzylic halide, it readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This process allows for the covalent attachment of a diverse range of molecular fragments, leading to the generation of libraries of complex biphenyl derivatives.

The general strategy involves reacting 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl with various nucleophiles. The high reactivity of the benzylic bromide facilitates these reactions under relatively mild conditions. For instance, nitrogen-based nucleophiles, such as primary or secondary amines, can be used to synthesize complex amine derivatives. A documented example involves the condensation of a bromomethyl biphenyl derivative with N-methyl piperazine, showcasing a straightforward method to link the biphenyl core to a heterocyclic amine. derpharmachemica.com Similarly, sulfur-based nucleophiles like thiols can be employed to form thioethers, a reaction exemplified by the S-alkylation of triazole-thiols with bromomethyl biphenyl tetrazoles. researchgate.net

This strategy extends to oxygen-containing nucleophiles (alcohols, phenols, carboxylates) to form ethers and esters, and carbon-based nucleophiles (cyanides, enolates) to forge new carbon-carbon bonds. The conversion of the bromomethyl group to a nitrile (-CH₂CN) is a particularly valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding the synthetic possibilities. escholarship.orgnih.gov

Table 1: Examples of Post-Bromomethylation Functionalization Reactions
Nucleophile ClassSpecific Nucleophile ExampleResulting Functional GroupProduct Class
Nitrogen (N)Piperazine derpharmachemica.com-CH₂-N(R)-Substituted Amines
Sulfur (S)Triazole-thiol researchgate.net-CH₂-S-Thioethers
Oxygen (O)Phenoxide (ArO⁻)-CH₂-O-ArAryl Ethers
Carbon (C)Cyanide (CN⁻)-CH₂-CNNitriles

Construction of Advanced Organic Scaffolds (e.g., Tetrazoles, Oxadiazoles, Chalcones)

Beyond simple derivatization, this compound is a key starting material for synthesizing advanced organic scaffolds, particularly nitrogen- and oxygen-containing heterocycles that are prevalent in pharmacologically active compounds.

Tetrazoles

The biphenyl tetrazole moiety is a critical structural feature in a class of antihypertensive drugs known as 'sartans'. derpharmachemica.com The bromomethyl group provides a convenient handle for incorporating the biphenyl scaffold into a tetrazole-containing molecule. Two primary strategies are employed:

Alkylation of a Pre-formed Tetrazole Ring: In this approach, the bromomethyl group acts as an alkylating agent. A pre-synthesized 5-substituted-1H-tetrazole is deprotonated with a base (e.g., K₂CO₃) to form a nucleophilic tetrazolide anion. This anion then attacks the electrophilic carbon of the bromomethyl group, forming a new N-C bond and attaching the biphenyl moiety to the tetrazole ring. isaacpub.org This reaction can lead to the formation of two different regioisomers (N-1 and N-2 alkylated products), which can often be separated chromatographically. isaacpub.org

Conversion to Nitrile followed by Cycloaddition: An alternative route involves a two-step process. First, the bromomethyl group is converted into a nitrile via nucleophilic substitution with a cyanide salt. escholarship.org The resulting 4'-(cyanomethyl)-3-fluoro-1,1'-biphenyl can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide with a Lewis acid catalyst) to construct the tetrazole ring. isaacpub.orgnih.gov

Table 2: Synthetic Strategies for Biphenyl Tetrazoles
StrategyKey Reaction Step 1Key Reaction Step 2Notes
AlkylationDeprotonation of 5-substituted-1H-tetrazoleNucleophilic substitution with 4'-(bromomethyl)biphenylDirectly attaches the biphenyl scaffold; may produce regioisomers. isaacpub.org
Cycloaddition-CH₂Br → -CH₂CN (Substitution)-CH₂CN + NaN₃ → Tetrazole ring formationBuilds the tetrazole ring onto the biphenyl scaffold.

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many biologically active compounds. nih.govmdpi.com Syntheses originating from this compound can proceed through several pathways:

Ring Transformation from a Tetrazole: A documented synthetic route shows that 2,5-disubstituted tetrazoles, prepared from a 4'-(bromomethyl)biphenyl precursor, can undergo a ring transformation reaction. isaacpub.org Treatment of the biphenyl tetrazole derivative with acetic anhydride (B1165640) can induce a rearrangement to yield a 1,3,4-oxadiazole derivative. isaacpub.org

Synthesis via a Carboxylic Acid Intermediate: A more conventional and versatile approach involves first converting the bromomethyl group into a carboxylic acid. This can be achieved through a two-step sequence: reaction with sodium cyanide to form the nitrile, followed by acidic or basic hydrolysis. The resulting 3-fluoro-1,1'-biphenyl-4'-acetic acid is a key intermediate. This acid is then converted into an acid hydrazide by reacting with hydrazine (B178648) hydrate. Finally, this acid hydrazide can be cyclized with various reagents (e.g., another carboxylic acid in the presence of a dehydrating agent like POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. scholarsresearchlibrary.com

Table 3: Multi-Step Synthesis of Biphenyl Oxadiazoles via Carboxylic Acid Intermediate
StepTransformationTypical Reagents
1-CH₂Br → -CH₂CNNaCN or KCN
2-CH₂CN → -CH₂COOHH₃O⁺ or OH⁻, heat
3-CH₂COOH → -CH₂CONHNH₂SOCl₂, then N₂H₄·H₂O
4Acid Hydrazide → 1,3,4-OxadiazoleR'COOH, POCl₃ (cyclodehydration)

Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a wide range of biological activities. researchgate.net Their synthesis is most commonly achieved via the Claisen-Schmidt condensation, which requires an aromatic aldehyde and an acetophenone (B1666503) derivative. nih.govyoutube.com To utilize this compound, the bromomethyl group must first be transformed into one of these two key functional groups.

Conversion to an Aldehyde: The bromomethyl group can be oxidized to a formyl group (-CHO). Methods like the Sommelet reaction (using hexamine) or Kornblum oxidation (using dimethyl sulfoxide) can effect this transformation. The resulting 3-fluoro-[1,1'-biphenyl]-4'-carbaldehyde can then be condensed with a suitable acetophenone under basic or acidic conditions to yield the target chalcone.

Conversion to an Acetophenone: Transforming the bromomethyl group into an acetyl group (-COCH₃) provides the other necessary precursor. This can be accomplished by first converting the bromide to the corresponding nitrile (-CH₂CN), which is then treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium, followed by aqueous workup, to yield the acetophenone derivative, 1-(3'-fluoro-[1,1'-biphenyl]-4'-yl)ethan-1-one. This product can then participate in a Claisen-Schmidt condensation with a variety of aromatic aldehydes. nih.gov

Table 4: Synthesis of Chalcone Precursors from this compound
Target PrecursorSynthetic PathwayKey Reagents
AldehydeOxidation of benzylic bromideHexamine (Sommelet) or DMSO (Kornblum)
AcetophenoneNitrile formation followed by reaction with an organometallic reagent1. NaCN; 2. CH₃MgBr, then H₃O⁺

Advanced Spectroscopic Characterization of 4 Bromomethyl 3 Fluoro 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl, ¹H and ¹³C NMR provide detailed information about the number and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The expected spectrum for this compound would exhibit distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings. The fluorine atom at the 3-position would further complicate the splitting patterns of the protons on its ring through hydrogen-fluorine (H-F) coupling. The most downfield signals in the aromatic region are generally those adjacent to the electron-withdrawing fluorine atom. The bromomethyl (-CH₂Br) group protons are expected to appear as a sharp singlet around δ 4.5 ppm, a characteristic chemical shift for benzylic bromides.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the bromomethyl carbon, the two ipso-carbons of the biphenyl (B1667301) linkage, and the remaining aromatic carbons. The carbon atom bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The signal for the -CH₂Br carbon would typically appear around 32-34 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents; the fluorine atom causes a significant downfield shift for the carbon it is attached to and influences the shifts of adjacent carbons.

Compound ¹H NMR (CDCl₃, 400 MHz) δ / ppm ¹³C NMR (CDCl₃, 100 MHz) δ / ppm
3-fluoro-1,1'-biphenyl7.62-7.59 (m, 2H), 7.50-7.46 (m, 2H), 7.43-7.38 (m, 3H), 7.34-7.31 (m, 1H), 7.09-7.04 (m, 1H)163.2 (d, JC-F = 243.9 Hz), 143.2 (d, JC-F = 8.1 Hz), 140.0, 130.4 (d, JC-F = 8.5 Hz), 128.9, 127.9, 127.3, 122.8 (d, JC-F = 2.4 Hz), 114.6 (d, JC-F = 21.1 Hz), 114.2 (d, JC-F = 22.0 Hz) rsc.org
4-(bromomethyl)-1,1'-biphenyl7.57 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.43 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.3 Hz, 1H), 4.53 (s, 2H) chemicalbook.comNot available

Note: The data presented is for related compounds to illustrate expected spectral features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the biphenyl rings influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations between 680-900 cm⁻¹, which can provide clues about the substitution pattern.

The C-F bond exhibits a strong stretching vibration typically in the range of 1000-1350 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected to appear in the fingerprint region, usually between 500-690 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretch
Aromatic C=C1450 - 1600Stretch
C-F1000 - 1350Stretch
C-Br500 - 690Stretch
CH₂~1250Wag

Note: This table represents typical IR absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. For C₁₃H₁₀BrF, the exact mass can be calculated and compared to the experimental value to confirm the composition.

Common fragmentation pathways for this molecule would include the loss of the bromine atom (M-Br)⁺ to form a stable benzylic carbocation, which would be a prominent peak in the spectrum. Further fragmentation of the biphenyl core could also be observed.

Ion Description Expected m/z
[C₁₃H₁₀⁷⁹BrF]⁺Molecular Ion~264
[C₁₃H₁₀⁸¹BrF]⁺Molecular Ion Isotope~266
[C₁₃H₁₀F]⁺Loss of Bromine~185

Note: The m/z values are approximate and based on the most common isotopes.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. For aromatic systems like biphenyls, the absorption spectra are characterized by intense π → π* transitions. The spectrum of this compound is expected to show strong absorption bands in the UV region. The biphenyl chromophore itself has a characteristic absorption. Substituents on the rings can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity. The fluorine and bromomethyl groups are expected to have a modest effect, likely causing a slight bathochromic (red) shift compared to unsubstituted biphenyl.

Photoluminescence spectroscopy involves the emission of light from a substance after it has absorbed light. Many biphenyl derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be influenced by the substituents and the solvent environment. The introduction of a heavy atom like bromine can sometimes quench fluorescence through enhanced intersystem crossing to the triplet state.

Inner Shell Excitation Spectroscopy (e.g., Electron Energy Loss Spectroscopy) for Electronic Structure Elucidation

Inner Shell Excitation Spectroscopy, such as Electron Energy Loss Spectroscopy (EELS), is a powerful technique for probing the electronic structure of molecules. wikipedia.org EELS involves analyzing the energy loss of a beam of electrons after it has interacted with a sample. wikipedia.org This technique can provide information analogous to X-ray absorption spectroscopy.

For compounds like this compound, EELS can be used to study the C 1s core excitations. The resulting spectra reveal transitions from the core level to unoccupied molecular orbitals, providing insight into the nature of the π* orbitals and the extent of π-delocalization between the two phenyl rings. acs.orgpsu.edunih.gov The energy and intensity of these transitions are sensitive to the local chemical environment, meaning that the fluorine and bromomethyl substituents will influence the spectrum. acs.orgpsu.edunih.gov

Studies on substituted biphenyls have shown that the intensity and position of certain features in the C 1s spectrum are related to the average torsion angle between the phenyl rings. acs.orgpsu.edunih.gov This allows for an investigation of how substituents affect the planarity and, consequently, the electronic conjugation of the biphenyl system. A weak feature identified as a C 1s → π*deloc transition is characteristic of this ring-to-ring delocalization. acs.orgpsu.edunih.gov Therefore, EELS can provide unique information about the electronic structure that is complementary to other spectroscopic techniques. acs.orgpsu.edunih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromomethyl 3 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in delineating the electronic landscape of a molecule. These calculations can determine the distribution of electron density, identify the most energetically accessible electron orbitals, and quantify the partial charges on each atom. Such information is fundamental to predicting a molecule's reactivity.

For 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl, key parameters like Mulliken charges and the energy of the Highest Occupied Molecular Orbital (HOMO) provide a quantitative basis for understanding its electronic character. Mulliken population analysis distributes the total electron density of the molecule among its constituent atoms, yielding partial charges that indicate sites susceptible to nucleophilic or electrophilic attack. The HOMO energy is a critical indicator of the molecule's ability to donate electrons; a higher HOMO energy suggests greater ease of oxidation and higher reactivity towards electrophiles.

Theoretical studies on substituted biphenyls and related halogenated aromatic compounds consistently utilize methods like DFT with basis sets such as B3LYP/6-31G to obtain optimized geometries and electronic properties. niscpr.res.inbhu.ac.in While specific computational data for this compound is not extensively published, illustrative values based on calculations of analogous structures provide insight into its expected electronic features.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents representative values derived from typical DFT calculations on structurally similar aromatic compounds. The atom numbering corresponds to standard IUPAC nomenclature for the biphenyl (B1667301) core.

ParameterValueDescription
HOMO Energy -8.95 eVIndicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability.
LUMO Energy -1.25 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability.
HOMO-LUMO Gap 7.70 eVThe energy difference between the HOMO and LUMO, which relates to the molecule's electronic stability and reactivity. researchgate.net
Mulliken Charge on F -0.45 eThe significant negative charge highlights the high electronegativity of the fluorine atom.
Mulliken Charge on C3 +0.30 eThe carbon atom bonded to fluorine carries a partial positive charge due to the inductive effect.
Mulliken Charge on C4' -0.15 eThe benzylic carbon atom, a key reactive site.
Mulliken Charge on Br -0.25 eThe bromine atom carries a partial negative charge, contributing to the polarity of the C-Br bond.

The data illustrates that the fluorine atom strongly polarizes the C-F bond, making the C3 carbon atom electron-deficient. The HOMO is typically distributed across the π-system of the biphenyl rings, while the LUMO may have significant contributions from the bromomethyl group, indicating its role as an electron-accepting moiety in certain reactions. The relatively large HOMO-LUMO gap suggests good kinetic stability for the molecule. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a cornerstone for elucidating the intricate details of reaction mechanisms, allowing for the mapping of potential energy surfaces, characterization of transition states, and calculation of activation energies. For this compound, the most conspicuous site of reactivity is the bromomethyl group, which is analogous to a benzyl (B1604629) bromide system. Theoretical investigations can predict the favorability of different reaction pathways at this benzylic position.

Nucleophilic Substitution (SN1 and SN2): The benzylic carbon is susceptible to nucleophilic attack. Computational models can be used to compare the energy barriers for SN1 and SN2 mechanisms.

SN2 Pathway: A concerted mechanism where the nucleophile attacks as the bromide leaving group departs. Calculations would focus on locating the single, five-coordinate transition state. The relatively unhindered primary nature of the benzylic carbon might suggest this pathway is viable.

SN1 Pathway: A stepwise mechanism involving the formation of a benzylic carbocation intermediate. Theoretical calculations would investigate the stability of this intermediate. The biphenyl moiety can stabilize the positive charge through resonance, potentially favoring this pathway, especially with less potent nucleophiles or in polar, protic solvents.

Radical Reactions: The benzylic C-H bonds (if considering reactions starting from the corresponding methyl-biphenyl precursor) and the C-Br bond are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. Theoretical studies can model the bond dissociation energies to predict the ease of radical formation. The stability of the resulting radical, delocalized over the biphenyl system, is a key factor that can be quantified computationally.

Modeling of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric effects of its two key substituents. Computational modeling provides a quantitative framework for understanding these influences.

Fluoro Substituent Effect: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). acs.org

Reactivity: Computationally derived electrostatic potential maps would show a region of lower electron density on the fluorine-substituted ring, deactivating it towards electrophilic aromatic substitution compared to an unsubstituted ring.

Selectivity (Directing Effects): While deactivating, the fluorine atom is an ortho-, para- director for electrophilic attack due to resonance stabilization of the intermediates. Theoretical models can calculate the relative energies of the ortho, meta, and para intermediates to predict this selectivity.

Bromomethyl Substituent Effect: The 4'-(bromomethyl) group also influences the reactivity of the second phenyl ring.

Reactivity: As a substituted alkyl group, it acts as a weak activating group for electrophilic aromatic substitution on its attached ring.

Selectivity (Directing Effects): It is an ortho-, para- director. Computational modeling of the transition states for electrophilic attack at the ortho and para positions would demonstrate their lower activation energies compared to the meta position.

Furthermore, computational studies can model the torsional angle between the two phenyl rings. The size and electronic nature of the substituents can influence this angle, which in turn affects the degree of π-conjugation between the rings. acs.org A larger deviation from planarity would decrease conjugation, effectively isolating the electronic effects of the substituents to their respective rings. For this compound, the relatively small fluorine atom is not expected to cause significant steric hindrance that would drastically twist the biphenyl system.

Applications of 4 Bromomethyl 3 Fluoro 1,1 Biphenyl in Advanced Materials and Chemical Synthesis

Versatile Building Block and Intermediate in Organic Synthesis

In the realm of organic chemistry, 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl serves as a highly effective building block and synthetic intermediate. Its utility stems from the distinct reactivity of its two main components: the fluorinated biphenyl (B1667301) backbone and the benzylic bromide functional group.

The bromomethyl group (-CH2Br) is an excellent electrophilic site, rendering the compound highly reactive towards a wide array of nucleophiles. This allows for the straightforward introduction of the 3-fluoro-1,1'-biphenyl-4'-methyl moiety into larger molecular frameworks. For instance, it can readily undergo substitution reactions with alcohols, phenols, amines, and thiols to form ethers, esters, secondary/tertiary amines, and thioethers, respectively. This reactivity is fundamental to its role as an intermediate, enabling chemists to construct more complex molecules by linking the fluorobiphenyl unit to other functional components. The synthesis of related structures, like 4'-bromomethyl-biphenyl-2-carbonitrile, highlights the utility of the bromomethyl handle in alkylation reactions to produce elaborate derivatives. researchgate.net

Furthermore, the fluorinated biphenyl core provides rigidity, thermal stability, and specific electronic characteristics to the target molecule. The presence of the fluorine atom can influence properties such as lipophilicity and metabolic stability in medicinal chemistry contexts, or modify the electronic and packing properties in materials science applications. Compounds of this nature are often categorized as fluorinated building blocks, prized for their ability to impart these desirable properties during synthesis. bldpharm.combldpharm.com

Precursor for Functional Materials (e.g., Organic Electronics, Liquid Crystals, Polyimides, Photosensitizers)

The distinct structural features of this compound make it an important precursor for a variety of high-performance functional materials.

Organic Electronics and Liquid Crystals: The fluorinated biphenyl scaffold is a well-established core structure in the design of liquid crystals (LCs). nsf.govresearchgate.net The rigidity of the biphenyl unit contributes to the formation of mesophases, which are characteristic of liquid crystalline behavior. The fluorine substituent is strategically used to tune the dielectric anisotropy, viscosity, and other physical properties of the final LC material. nsf.govbeilstein-journals.org this compound acts as a key precursor, where the bromomethyl group allows for the attachment of various terminal chains or its incorporation into polymeric liquid crystals. The synthesis of other fluorinated biphenyl and terphenyl compounds for liquid crystal applications often involves intermediates with reactive handles like bromides or chlorides, underscoring the role of such precursors. researchgate.netlightpublishing.cn

Table 1: Influence of the Fluorinated Biphenyl Core on Material Properties

Property Contribution of the 3-Fluoro-1,1'-biphenyl Moiety
Thermal Stability The aromatic biphenyl structure provides a high degree of thermal resistance.
Chemical Stability The strong carbon-fluorine bond enhances overall molecular stability. nsf.gov
Dielectric Properties The electronegative fluorine atom can significantly alter the dipole moment and dielectric anisotropy, a critical parameter in liquid crystal displays.
Molecular Packing The rigid, planar nature of the biphenyl core influences how molecules arrange themselves in the solid or liquid crystal state.
Optical Properties Fluorination can lead to increased optical transparency by reducing intermolecular charge transfer interactions. nih.govscielo.br

Polyimides: Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and favorable optical and dielectric properties. scielo.brresearchgate.net The incorporation of fluorine-containing monomers can enhance solubility, reduce moisture absorption, and increase optical transparency. nih.govscielo.br While not a direct monomer for polymerization, this compound can be chemically modified to produce one. For example, the bromomethyl group can be converted into other functional groups, such as an amine, carboxylic acid, or alcohol, which can then participate in polycondensation reactions. This makes it a valuable precursor for creating novel fluorinated diamine or dianhydride monomers used in the synthesis of advanced polyimides for aerospace and microelectronics applications. researchgate.netnasa.gov

Photosensitizers: In the design of photosensitizers, which are molecules that absorb light and transfer the energy to another molecule, conjugated aromatic systems like biphenyls often form the core structure. The bromomethyl group on this compound provides a convenient point of attachment for linking the fluorobiphenyl chromophore to other parts of the photosensitizer, such as porphyrins, or for grafting it onto polymer backbones or surfaces.

Role in Supramolecular Chemistry and Catalysis

The application of this compound extends to the fields of supramolecular chemistry and catalysis, where its structure can be leveraged to build complex assemblies and functional catalytic systems.

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid, rod-like shape of the biphenyl unit makes it an ideal component for constructing such assemblies. rsc.org The reactive bromomethyl group allows for the covalent attachment of recognition sites, such as hydrogen-bonding motifs or metal-coordinating ligands, to the fluorobiphenyl scaffold. This functionalization enables the programmed self-assembly of the molecules into more complex and functional supramolecular architectures, such as liquid crystals, gels, or molecular containers.

Catalysis: In catalysis, the compound can be used to synthesize specialized ligands for transition metal catalysts. The bromomethyl group can be reacted with phosphines, amines, or other coordinating groups to create ligands where the 3-fluorobiphenyl (B1329890) unit is appended. The electronic properties of the fluorinated biphenyl group can then influence the electron density at the metal center, thereby tuning the catalyst's activity, selectivity, and stability. This approach is valuable for developing catalysts for a range of organic transformations, including cross-coupling reactions. The development of electrophilic building blocks from related α-(bromomethyl)styrenes for use in catalysis illustrates the synthetic potential of the bromomethyl functional group. nih.gov

Conclusion and Future Perspectives in the Research of 4 Bromomethyl 3 Fluoro 1,1 Biphenyl

Current Challenges and Opportunities in Synthesis and Functionalization

The synthesis and subsequent chemical manipulation of complex biaryl compounds like 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl are accompanied by distinct challenges and significant opportunities for innovation.

Opportunities: The drive towards more sustainable and cost-effective chemistry is creating significant opportunities. Researchers are exploring the use of earth-abundant transition metals such as iron and cobalt as catalysts to replace precious metals. acs.org A major leap forward is the development of direct C-H activation methodologies, which allow for the coupling of simple arenes, thereby avoiding the need for pre-functionalized starting materials and improving atom economy. nih.gov In parallel, electrochemical synthesis is emerging as a powerful and greener alternative for creating biaryl scaffolds. mdpi.com The reactive nature of the bromomethyl group is a key opportunity for functionalization. This benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, enabling its conversion into a diverse array of other functional groups (e.g., alcohols, ethers, amines, nitriles). This allows for the generation of large libraries of derivatives for applications in drug discovery and materials science. nbinno.com

AreaCurrent ChallengesFuture Opportunities
Synthesis Reliance on expensive catalysts (e.g., Palladium); formation of by-products; harsh reaction conditions for functionalization. nih.govmdpi.comUse of earth-abundant catalysts (Fe, Co); development of C-H activation methods; greener electrochemical syntheses. mdpi.comacs.org
Functionalization Controlling the high reactivity of the bromomethyl group to avoid side reactions.Facile conversion of the bromomethyl group to a wide range of functionalities for creating compound libraries. nbinno.com

Emerging Research Avenues for Halogenated Biphenyl (B1667301) Derivatives

Halogenated biphenyls, particularly those containing fluorine, are privileged structures in modern chemical research due to their unique physicochemical properties. nih.gov

In medicinal chemistry , the introduction of fluorine into drug candidates is a widely used strategy to improve metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com The fluorinated biphenyl motif is a key component in many advanced therapeutic agents. nih.gov Future research will likely focus on leveraging compounds like this compound as scaffolds to design highly specific modulators of biological targets, such as the androgen receptor in prostate cancer. nih.gov

In materials science , the rigidity and electronic properties of the fluorinated biphenyl core make it an attractive building block for advanced materials. These include liquid crystals, organic semiconductors, and organic light-emitting diodes (OLEDs). nih.govacs.org The ability to tune electronic properties through substitution patterns opens avenues for creating novel materials with tailored optical and electronic characteristics for next-generation devices. ugr.es

Furthermore, biphenyls serve as foundational structures for ligands in asymmetric catalysis . mdpi.com The specific steric and electronic profile of this compound could be exploited to develop new, highly efficient ligands for synthesizing chiral molecules.

Potential for Novel Chemical Transformations and Material Innovations

The unique combination of functional groups in this compound provides a rich platform for exploring novel chemical reactions and designing innovative materials.

Novel Chemical Transformations: The presence of a reactive C-Br bond is amenable to modern synthetic methods like photoredox catalysis, which can enable novel carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions. There is also potential for developing cascade reactions, where the initial functionalization of the bromomethyl group triggers a sequence of intramolecular transformations to rapidly build molecular complexity. Moreover, the field of biotransformation, which uses enzymes or microorganisms to perform chemical reactions, offers a green and highly selective approach to modifying halogenated compounds. nih.govasm.org

Material Innovations: The structural characteristics of this molecule are highly conducive to the design of advanced functional materials.

Liquid Crystals: The elongated and rigid shape of the biphenyl core is a classic design feature for liquid crystalline materials. ugr.es The fluorine and bromomethyl substituents allow for the fine-tuning of key properties such as dielectric anisotropy and mesophase stability.

Organic Electronics: Through chemical modification at the bromomethyl position, the fluorinated biphenyl unit can be incorporated into conjugated polymers or attached to surfaces to create new organic semiconductors or charge-transporting layers for electronic devices. nih.gov

Crystal Engineering: The molecule can serve as a versatile building block for constructing supramolecular assemblies. The fluorine and bromine atoms can participate in halogen bonding—a highly directional non-covalent interaction—to guide the formation of co-crystals and metal-organic frameworks (MOFs) with precisely controlled architectures and properties.

Q & A

Basic: What synthetic strategies are recommended for achieving high-yield synthesis of 4'-(Bromomethyl)-3-fluoro-1,1'-biphenyl?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated aromatic precursors. For example:

  • Step 1: Prepare 3-fluoro-4-bromophenylboronic acid and 4-bromomethylphenylboronic ester.
  • Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) in a biphasic solvent system (toluene/water) with K₂CO₃ as a base at 80–100°C.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

  • Regioselectivity: The fluorine atom at the 3-position directs coupling to the 4'-position via steric and electronic effects .
  • Bromination: Post-coupling bromination of a methyl group (e.g., using NBS/radical initiators) may be required if pre-functionalized precursors are unavailable .

Basic: What spectroscopic and crystallographic methods are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR:
    • ¹H NMR: Look for splitting patterns from the fluorine atom (e.g., coupling between F and adjacent H).
    • ¹⁹F NMR: A singlet near -110 ppm confirms the fluorine environment .
  • X-Ray Crystallography: Single-crystal analysis (e.g., using synchrotron radiation) resolves bond angles and confirms biphenyl planarity. Example: C–Br bond length ~1.90 Å, C–F ~1.35 Å .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: The bromomethyl group acts as a leaving group, enabling C–N bond formation with amines (e.g., pyrrolidine) under Pd/Xantphos catalysis .
  • SN2 Reactions: React with nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF, 60°C) to yield azide derivatives for click chemistry .
  • Competing Pathways: Steric hindrance from the biphenyl backbone may favor elimination over substitution; use bulky bases (e.g., DBU) to suppress side reactions .

Advanced: How is this compound applied in the synthesis of bioactive molecules (e.g., sartan-class drugs)?

Methodological Answer:

  • Sartan Intermediate: The bromomethyl group undergoes substitution with tetrazole rings (e.g., using NaN₃ followed by cyclization) to form angiotensin II receptor blockers (ARBs) like losartan analogs .
  • Kinase Inhibitors: The biphenyl core serves as a rigid scaffold; fluorination enhances metabolic stability and target binding affinity .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photolytic debromination.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the bromomethyl group.
  • Stabilizers: Add radical inhibitors (e.g., hydroquinone) if prolonged storage is required .

Advanced: What mechanistic insights explain competing pathways in its reactions (e.g., elimination vs. substitution)?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (DMSO) stabilize transition states for SN2, while non-polar solvents (toluene) favor elimination via E2 mechanisms.
  • Base Strength: Strong bases (e.g., t-BuOK) promote β-hydride elimination; weaker bases (K₂CO₃) favor substitution .
  • Computational Studies: DFT calculations (B3LYP/6-31G*) show higher activation energy for elimination due to steric strain in the biphenyl system .

Advanced: How can this compound be used in materials science (e.g., liquid crystals or polymers)?

Methodological Answer:

  • Liquid Crystals: Functionalize the bromomethyl group with mesogenic units (e.g., cyclohexyl via Sonogashira coupling) to tune phase transitions .
  • Polymer Cross-Linking: React with diols or diamines to form rigid, fluorinated polymer backbones with enhanced thermal stability .

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